A Comprehensive Technical Guide to 4-Isopropylpyridine (CAS 696-30-0) for Advanced Research and Development
A Comprehensive Technical Guide to 4-Isopropylpyridine (CAS 696-30-0) for Advanced Research and Development
This guide provides an in-depth exploration of 4-Isopropylpyridine, a pivotal heterocyclic building block in contemporary chemical synthesis and drug discovery. Intended for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of properties to offer a nuanced understanding of its chemical behavior, spectroscopic signature, and practical applications. The causality behind its reactivity and the rationale for specific analytical methodologies are emphasized to empower researchers in their experimental design and interpretation.
Core Molecular Profile and Physicochemical Properties
4-Isopropylpyridine, with the CAS number 696-30-0, is a substituted pyridine derivative where an isopropyl group is attached at the 4-position of the pyridine ring.[1][2] This substitution pattern significantly influences its electronic and steric properties, differentiating it from other pyridine isomers and rendering it a valuable synthon.
The fundamental role of the isopropyl group is twofold. Electronically, as an alkyl group, it acts as a weak electron-donating group through an inductive effect (+I). This subtly increases the electron density on the pyridine ring, thereby modulating its reactivity in electrophilic and nucleophilic substitution reactions. Sterically, the branched nature of the isopropyl group introduces a moderate bulk at the 4-position, which can direct the regioselectivity of certain reactions and influence the binding affinity of its derivatives in biological systems.
Visualization of Molecular Structure
Caption: 2D structure of 4-Isopropylpyridine.
Tabulated Physicochemical Data
The following table summarizes the key physicochemical properties of 4-Isopropylpyridine, compiled from various reputable sources. This data is fundamental for reaction setup, purification, and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 696-30-0 | [1][2] |
| Molecular Formula | C₈H₁₁N | [1][2] |
| Molecular Weight | 121.18 g/mol | [1][3] |
| Appearance | Colorless clear liquid | [4] |
| Boiling Point | 178-180 °C | [4] |
| Melting Point | -54.9 °C | [2][4] |
| Density | 0.923-0.938 g/cm³ | [4][5] |
| Refractive Index | 1.492-1.498 @ 20°C | [4] |
| Flash Point | 66-67 °C | [6][7] |
| Solubility | 19.4 g in 100 g of water at 20°C | [6] |
| pKa | 6.02 (+1) at 25°C | [6] |
Spectroscopic Characterization: A Guide to Interpretation
A thorough understanding of the spectroscopic data of 4-Isopropylpyridine is crucial for its identification and for monitoring reaction progress. The following sections detail the expected spectral features and provide a basis for their interpretation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Isopropylpyridine is highly characteristic. The symmetry of the molecule simplifies the aromatic region.
-
Aromatic Protons: Two distinct signals are expected in the aromatic region. The protons at the 2 and 6 positions (alpha to the nitrogen) are deshielded and appear as a doublet. The protons at the 3 and 5 positions (beta to the nitrogen) are also a doublet and appear at a slightly higher field.
-
Isopropyl Protons: The isopropyl group gives rise to two signals. A septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃).
Typical Chemical Shifts (CDCl₃):
-
δ ~8.5 ppm: (d, 2H, H-2, H-6)
-
δ ~7.1 ppm: (d, 2H, H-3, H-5)
-
δ ~2.9 ppm: (septet, 1H, CH of isopropyl)
-
δ ~1.2 ppm: (d, 6H, CH₃ of isopropyl)
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides further confirmation of the structure.
Typical Chemical Shifts (CDCl₃):
-
δ ~159 ppm: (C-4)
-
δ ~149 ppm: (C-2, C-6)
-
δ ~121 ppm: (C-3, C-5)
-
δ ~34 ppm: (CH of isopropyl)
-
δ ~23 ppm: (CH₃ of isopropyl)
Infrared (IR) Spectroscopy
The IR spectrum of 4-Isopropylpyridine displays characteristic absorptions for the pyridine ring and the alkyl substituent.[8]
-
~3000-3100 cm⁻¹: C-H stretching of the aromatic ring.
-
~2850-2970 cm⁻¹: C-H stretching of the isopropyl group.
-
~1600, 1560, 1470, 1420 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
-
~1370-1385 cm⁻¹: Characteristic bending for the isopropyl group (doublet).
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of 4-Isopropylpyridine will show a prominent molecular ion peak (M⁺) at m/z 121.[3][9] The primary fragmentation pathway involves the loss of a methyl group to give a stable ion at m/z 106, which is often the base peak.[3][9]
Reactivity and Synthetic Utility
The reactivity of 4-Isopropylpyridine is governed by the interplay of the electron-deficient pyridine ring and the electron-donating isopropyl group.
N-Functionalization
The lone pair of electrons on the nitrogen atom makes it a good nucleophile and a base. It readily undergoes reactions such as:
-
Quaternization: Reaction with alkyl halides to form pyridinium salts.
-
N-Oxidation: Reaction with peroxy acids (e.g., m-CPBA) to form the corresponding N-oxide.
Electrophilic Aromatic Substitution
The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, the presence of the activating isopropyl group can facilitate substitution, although harsh conditions are often required.
Nucleophilic Aromatic Substitution
The pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 4-positions. However, the 4-position is blocked by the isopropyl group.
Synthesis of 4-Isopropylpyridine
A common synthetic route to 4-Isopropylpyridine involves the reaction of 4-chloropyridine with a suitable isopropylating agent, such as isopropylmagnesium bromide, in the presence of a palladium or nickel catalyst.
Illustrative Synthetic Workflow:
Caption: Generalized synthetic workflow for 4-Isopropylpyridine.
Applications in Drug Discovery and Medicinal Chemistry
4-Isopropylpyridine serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[6] Its derivatives have shown promise in several therapeutic areas. The isopropylpyridine moiety can be found in compounds designed to interact with specific biological targets, where it may contribute to binding affinity, selectivity, and pharmacokinetic properties.
One notable application is in the synthesis of Bis(alkylpyridinium) compounds, which have demonstrated antifungal and cytotoxic properties.[6] The 4-isopropyl substituent can be systematically varied to probe structure-activity relationships (SAR) and optimize the desired biological effect.
Safety, Handling, and Storage
4-Isopropylpyridine is a combustible liquid and should be handled with appropriate safety precautions. It is a skin and eye irritant and may cause respiratory irritation.[3]
-
Handling: Work in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Keep away from heat, sparks, and open flames.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. It is recommended to store under an inert atmosphere (e.g., argon) as it can be air sensitive.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Experimental Protocols
Protocol: ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 4-Isopropylpyridine and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz).
-
Processing: Process the free induction decay (FID) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals and determine the chemical shifts relative to TMS (δ 0.00 ppm).
This rigorous approach ensures the acquisition of high-quality, reproducible NMR data, which is fundamental for unambiguous structural confirmation and purity assessment. The choice of CDCl₃ is standard for many organic molecules due to its good dissolving power and relatively clean spectral window.
References
-
4-isopropyl pyridine, 696-30-0. The Good Scents Company. [Link]
-
4-Isopropylpyridine. NIST WebBook. [Link]
-
4-Isopropylpyridine. CAS Common Chemistry. [Link]
-
4-Isopropylpyridine | C8H11N | CID 69674. PubChem - NIH. [Link]
-
4-Isopropylpyridine. NIST WebBook. [Link]
-
4-Isopropyl-pyridine. Oakwood Chemical. [Link]
-
4-Isopropylpyridine. NIST WebBook. [Link]
-
4-Isopropylpyridine. NIST WebBook. [Link]
Sources
- 1. 4-Isopropylpyridine [webbook.nist.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 4-Isopropylpyridine | C8H11N | CID 69674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-isopropyl pyridine, 696-30-0 [thegoodscentscompany.com]
- 5. 4-Isopropyl-pyridine [oakwoodchemical.com]
- 6. 4-Isopropylpyridine | 696-30-0 [chemicalbook.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
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